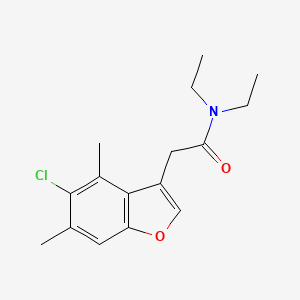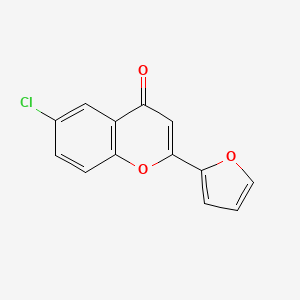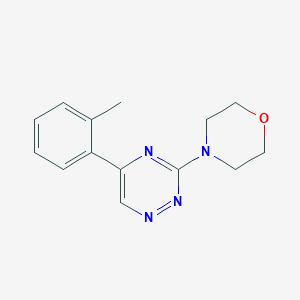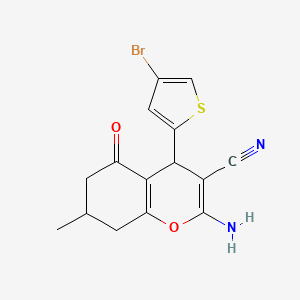
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide, also known as Compound A, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways and transcription factors. In cancer cells, this compound A activates the p53 pathway by stabilizing the p53 protein and increasing its transcriptional activity, leading to cell cycle arrest and apoptosis. In macrophages and microglia, this compound A inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease models, this compound A reduces neuroinflammation and improves cognitive function by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound A induces cell cycle arrest and apoptosis through the activation of the p53 pathway. In macrophages and microglia, this compound A reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of the NF-κB pathway. In Alzheimer's disease models, this compound A reduces neuroinflammation and improves cognitive function by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A has several advantages for lab experiments, including its synthetic accessibility, high yield and purity, and potential therapeutic properties in various fields of research. However, there are also limitations to its use, including its limited solubility in aqueous solutions, potential toxicity at high concentrations, and lack of clinical data on its safety and efficacy in humans.
将来の方向性
For research on 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A include further elucidation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety and efficacy in preclinical and clinical studies. In cancer research, this compound A could be further developed as a potential anticancer agent for various types of cancer. In inflammation research, this compound A could be further studied for its potential therapeutic properties in various inflammatory diseases. In neurological disorder research, this compound A could be further evaluated for its potential neuroprotective and cognitive-enhancing effects in animal models and humans.
合成法
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A can be synthesized through a multi-step process involving the reaction of 5-chloro-4,6-dimethyl-1-benzofuran-3-carboxylic acid with N,N-diethylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain this compound A in high yield and purity.
科学的研究の応用
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of the p53 pathway. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In neurological disorder research, this compound A has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-5-18(6-2)14(19)8-12-9-20-13-7-10(3)16(17)11(4)15(12)13/h7,9H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPBEXGAVDOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=COC2=C1C(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981951.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![N~1~-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B4981979.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)


![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
